![molecular formula C22H16N6OS B2700421 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1007187-86-1](/img/structure/B2700421.png)
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
The compound “3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide” is a complex organic molecule. It seems to be part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a pyridine ring, a thiazole ring, and a benzyl group . The exact structure would require more specific information or computational analysis.Scientific Research Applications
- TBTA serves as a versatile ligand for bioconjugation and protein labeling. Researchers use it to attach fluorescent dyes, biotin, or other tags to proteins of interest. Its stability and compatibility with various reaction conditions make it valuable in proteomics and cell biology studies .
- TBTA plays a crucial role in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), commonly known as “click chemistry.” It stabilizes both Cu⁺ and Cu²⁺ ions, allowing efficient coupling of azides and alkynes. This method enables site-specific labeling, drug conjugation, and bioorthogonal chemistry .
- The unique structure of TBTA allows it to coordinate with metal ions. Researchers explore its potential in catalytic reactions, such as cross-coupling reactions, Sonogashira couplings, and C-H activation. Its ability to stabilize copper ions without requiring an inert atmosphere is particularly advantageous .
- Thiazole-containing compounds have shown promise in cancer therapy. While TBTA itself is not a direct anticancer drug, its structural motifs could inspire the design of novel agents. Researchers investigate its potential as a scaffold for targeted drug delivery or as part of multifunctional conjugates .
- TBTA contributes to the development of functional materials. Its coordination chemistry with metals can lead to novel metal-organic frameworks (MOFs) or luminescent materials. Researchers explore its use in sensors, catalysts, and optoelectronic devices .
- In chemical biology, TBTA aids in studying enzyme activity and protein function. By labeling proteins with fluorophores or other probes, researchers gain insights into cellular processes. Its stability and compatibility with biological systems make it a valuable tool .
Bioconjugation and Protein Labeling
Copper-Catalyzed Click Chemistry
Metal Coordination and Catalysis
Anticancer Drug Development
Materials Science and Nanotechnology
Chemical Biology and Enzyme Studies
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. The development of new methods for the synthesis of such compounds which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWECRTGFJONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
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